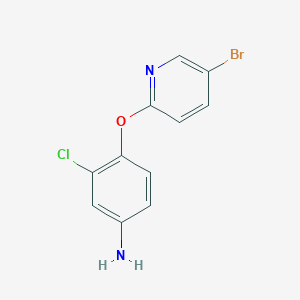
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline is a chemical compound characterized by its bromine and chlorine atoms attached to a pyridine ring and an aniline group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 5-position, forming 5-bromopyridine.
Chlorination: The aniline derivative is chlorinated to introduce the chlorine atom at the 3-position.
Coupling Reaction: The brominated pyridine and chlorinated aniline are then coupled using a suitable catalyst, such as palladium, under specific reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a nitro compound.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Derivatives with reduced halogen content.
Substitution: Compounds with different substituents replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
4-(5-Bromopyridin-2-yl)morpholine: Similar structure but with a morpholine group instead of an aniline group.
5-Bromopyridine-3-acetonitrile: Contains a bromine atom on the pyridine ring and a nitrile group.
2,3-Diamino-5-bromopyridine: Contains two amino groups and a bromine atom on the pyridine ring.
Uniqueness: 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline is unique due to its combination of bromine and chlorine atoms on the pyridine ring and the presence of the aniline group
Propiedades
Fórmula molecular |
C11H8BrClN2O |
|---|---|
Peso molecular |
299.55 g/mol |
Nombre IUPAC |
4-(5-bromopyridin-2-yl)oxy-3-chloroaniline |
InChI |
InChI=1S/C11H8BrClN2O/c12-7-1-4-11(15-6-7)16-10-3-2-8(14)5-9(10)13/h1-6H,14H2 |
Clave InChI |
IJCIHTKATFJPSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


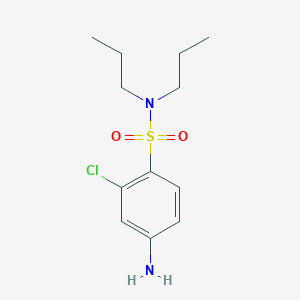
![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)
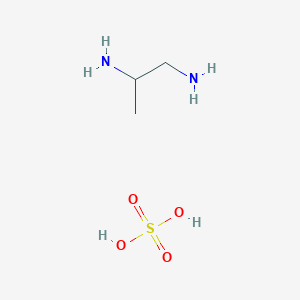
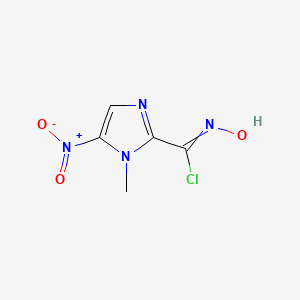
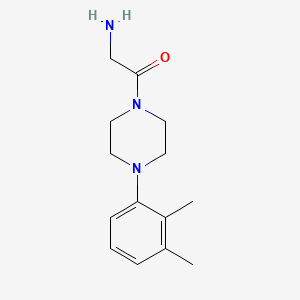
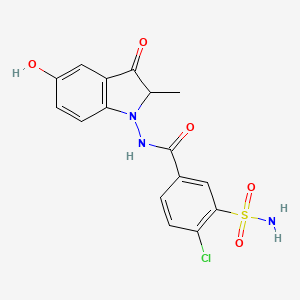

![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
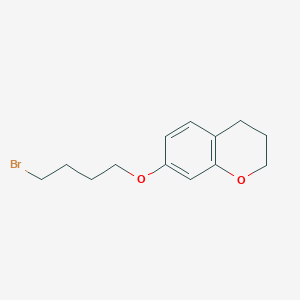
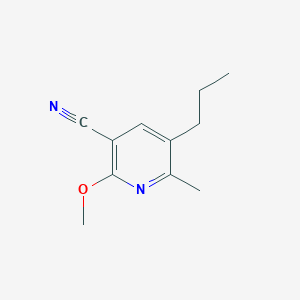
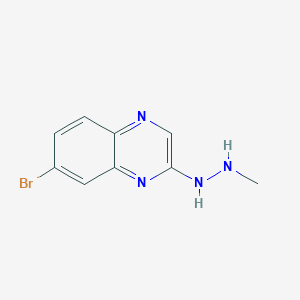
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
